molecular formula C10H13BrN2S B4994859 1-(4-Bromophenyl)-3-propylthiourea

1-(4-Bromophenyl)-3-propylthiourea

Cat. No.: B4994859
M. Wt: 273.19 g/mol
InChI Key: COAZFKKBVSGNML-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-propylthiourea is a thiourea derivative characterized by a bromine-substituted phenyl ring at the 1-position and a propyl group at the 3-position of the thiourea core. Thiourea derivatives are widely studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry.

Properties

IUPAC Name

1-(4-bromophenyl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZFKKBVSGNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-propylthiourea can be synthesized through the reaction of 4-bromoaniline with propyl isothiocyanate. The reaction typically involves the following steps:

  • Dissolve 4-bromoaniline in an appropriate solvent such as ethanol or methanol.
  • Add propyl isothiocyanate to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-propylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

1-(4-Bromophenyl)-3-propylthiourea vs. 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea
  • Key Differences: The propyl group in the target compound is replaced by a 3-chloropropanoyl moiety in the analog.
  • Impact :
    • The analog’s crystallographic data (reported in Acta Crystallographica Section E) suggest a planar thiourea core with intermolecular N–H···S and N–H···O interactions, stabilizing its solid-state structure .
    • The carbonyl group may enhance solubility in polar solvents compared to the hydrophobic propyl chain in the target compound.
This compound vs. 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
  • Key Differences :
    • Bromine (Br) at the 4-position is replaced by chlorine (Cl) in the phenyl ring.
    • A phenyl group replaces the propyl chain at the 3-position.
This compound vs. 1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea
  • Key Differences :
    • The propyl group is substituted with a pyridinylmethyl group containing trifluoromethyl and chlorine substituents.
  • Impact :
    • The pyridine ring introduces nitrogen-based Lewis basicity, enabling coordination with metal ions.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog more suited for pharmaceutical applications .

Physicochemical Properties (Comparative Table)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound C₁₀H₁₃BrN₂S ~273.19 (calculated) Bromophenyl, propyl, thiourea Enzyme inhibition, coordination chemistry
1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea C₁₀H₁₀BrClN₂O₂S 345.62 Bromophenyl, chloropropanoyl, thiourea Crystallography, catalysis
1-(4-Chlorophenyl)-3-phenyl-2-thiourea C₁₃H₁₁ClN₂S 262.76 Chlorophenyl, phenyl, thiourea Antimicrobial agents
1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea C₁₄H₁₀BrClF₃N₃S 424.67 Bromophenyl, pyridinylmethyl, thiourea Drug development

Q & A

Q. How can the synthesis of 1-(4-Bromophenyl)-3-propylthiourea be optimized for higher yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Begin with coupling 4-bromophenyl isothiocyanate with propylamine under anhydrous conditions, using tetrahydrofuran (THF) as a solvent at 0–5°C to minimize side reactions .
  • Microwave-Assisted Reactions: Implement microwave irradiation to reduce reaction time (e.g., 10–15 minutes at 100°C) while maintaining yields >85%, as demonstrated for analogous thiourea derivatives .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal XRD: Resolve the crystal structure using SHELXL for refinement, focusing on hydrogen-bonding patterns (e.g., N–H⋯S and N–H⋯O interactions) to confirm molecular packing .
  • Spectroscopy:
    • NMR: Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6; the thiourea –NH protons typically appear as broad singlets at δ 9.8–10.2 ppm .
    • IR: Confirm the thiourea C=S stretch at 1250–1300 cm1^{-1} and N–H stretches at 3200–3350 cm1^{-1} .

Q. How do substituents influence the solubility and stability of this compound in different solvents?

Methodological Answer:

  • Solubility Profiling: Test solubility in polar (DMSO, ethanol) and nonpolar (hexane) solvents. Bromophenyl groups reduce aqueous solubility but enhance lipid compatibility (logP ≈ 3.2) .
  • Stability Assays: Use RP-HPLC (C18 column, acetonitrile/water gradient) to monitor degradation under accelerated conditions (40°C/75% RH). Thiourea derivatives often degrade via hydrolysis; stabilize with lyophilization and storage at -20°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the propyl group with bulkier alkyl chains (e.g., cyclopropyl) to improve membrane permeability. For example, cyclopropyl analogs show 2–3× higher activity in antimicrobial assays .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify interactions with target enzymes (e.g., urease inhibition via thiourea–metal coordination) .

Q. How should researchers address contradictions in reported pharmacological data for thiourea derivatives?

Methodological Answer:

  • Mechanistic Replication: Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For instance, conflicting cytotoxicity data may arise from differences in cell-line metabolic rates .
  • MEDT Analysis: Apply Molecular Electron Density Theory to model reaction pathways, resolving discrepancies in regioselectivity (e.g., unexpected Δ2-pyrazoline vs. trichloromethylpyrazole formation) .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

Methodological Answer:

  • Crystal Growth: Optimize slow evaporation from acetone/water (1:1) to obtain diffraction-quality crystals. Thiourea derivatives often form twinned crystals; use SHELXD for structure solution .
  • Hydrogen-Bond Networks: Analyze graph sets (e.g., R22(8)\mathbf{R}_2^2(8) motifs) with Mercury software to interpret packing efficiency and polymorphism risks .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

  • Directing Groups: Leverage the bromophenyl moiety’s para-directing effect to target substitutions at the ortho position using Lewis acids (e.g., AlCl3 in nitration reactions) .
  • MEDT-Guided Design: Precalculate Fukui indices to predict electrophilic sites, ensuring >90% regioselectivity in halogenation or sulfonation .

Q. How do hydrogen-bonding interactions dictate the solid-state properties of this compound?

Methodological Answer:

  • Network Analysis: Map N–H⋯S and N–H⋯O bonds using CrystalExplorer; 2D networks in analogous compounds increase melting points (mp ≈ 180–185°C) and thermal stability .
  • Thermogravimetry (TGA): Correlate decomposition temperatures (Td ≈ 250°C) with intermolecular bond strength, confirming stability for drug formulation .

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